2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol
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Overview
Description
2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a complex organic compound that features a unique combination of a tetrahydrothiopyran ring and a 1,2,3-triazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with the active site residues of the carbonic anhydrase-II enzyme, inhibiting its activity . This interaction is likely facilitated by the presence of the 1H-1,2,3-triazole moiety, which is known to form hydrogen bonds with different targets .
Pharmacokinetics
The presence of this moiety can enhance the bioavailability of the compound, and its ability to form hydrogen bonds can facilitate interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves a multi-step processThe reaction conditions often require the use of copper(I) catalysts and solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triazole ring would produce a dihydrotriazole derivative.
Scientific Research Applications
2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol
- Tetrahydropyran derivatives
- 1,2,3-triazole derivatives
Uniqueness
What sets 2-(1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)propan-2-ol apart from similar compounds is its combination of both a tetrahydrothiopyran ring and a 1,2,3-triazole ring.
Properties
IUPAC Name |
2-[1-(thian-4-yl)triazol-4-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-10(2,14)9-7-13(12-11-9)8-3-5-15-6-4-8/h7-8,14H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNCXKCXIDFDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2CCSCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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